3-Chlorothioanisole

Catalog No.
S596249
CAS No.
4867-37-2
M.F
C7H7ClS
M. Wt
158.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chlorothioanisole

CAS Number

4867-37-2

Product Name

3-Chlorothioanisole

IUPAC Name

1-chloro-3-methylsulfanylbenzene

Molecular Formula

C7H7ClS

Molecular Weight

158.65 g/mol

InChI

InChI=1S/C7H7ClS/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3

InChI Key

PTGSDZVASWKUHK-UHFFFAOYSA-N

SMILES

CSC1=CC(=CC=C1)Cl

Synonyms

3-chlorophenyl methyl sulfide, 3-CPMS

Canonical SMILES

CSC1=CC(=CC=C1)Cl

3-Chlorothioanisole is an organic compound with the molecular formula C7H7ClSC_7H_7ClS. It is characterized by a chlorinated aromatic ring and a thioether functional group. The compound appears as a colorless to pale yellow liquid and is known for its distinctive odor, which is reminiscent of garlic or onion. Its systematic name is 1-chloro-3-(methylthio)benzene, and it is commonly used in various chemical syntheses and research applications .

Synthesis:

-Chlorothioanisole can be synthesized through various methods. One common approach involves the reaction of 3-chlorothiophenol with methyl chloride using sodium hydroxide as a base. PubChem

Potential Applications

Research into 3-Chlorothioanisole is ongoing, but here are some potential scientific research applications:

  • Intermediate for organic synthesis: Due to its functional groups, 3-Chlorothioanisole can serve as a building block for the synthesis of more complex organic molecules. The presence of the chlorine atom allows for further functionalization through various reactions, while the thioanisole moiety can participate in coupling reactions.
  • Study of Ligand Properties: The thioether group in 3-Chlorothioanisole can act as a ligand, forming coordination complexes with transition metals. Researchers may investigate how the chlorine substituent affects the binding properties of the molecule towards different metals. This can be relevant in areas like catalysis and material science.
  • Biological Activity Studies: Some studies have explored the potential biological activity of 3-Chlorothioanisole. For instance, research suggests that it might exhibit antifungal properties. NCBI: Further investigation is needed to understand its potential as an antifungal agent or to identify other biological activities.

  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, leading to the formation of new thioether derivatives.
  • Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization at different positions on the ring.
  • Oxidation: The thioether group can be oxidized to sulfoxides or sulfones under appropriate conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry .

Research indicates that 3-chlorothioanisole exhibits biological activity, particularly as an antimicrobial agent. It has shown effectiveness against various bacterial strains, making it a candidate for further investigation in pharmaceutical applications. Additionally, its unique structural properties may contribute to its potential as an insect repellent or an attractant in ecological studies .

Several methods exist for synthesizing 3-chlorothioanisole:

  • Chlorination of Thioanisole: Thioanisole can be chlorinated using chlorine gas or other chlorinating agents to yield 3-chlorothioanisole.
  • Nucleophilic Substitution Reactions: Starting from 3-bromothioanisole, nucleophilic substitution with chloride sources can also produce the desired compound.
  • Direct Methylation: In some cases, the compound can be synthesized through direct methylation of 3-chlorobenzenethiol using methylating agents like dimethyl sulfate .

3-Chlorothioanisole finds applications in various fields:

  • Chemical Industry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Flavoring Agents: Due to its distinctive odor, it may be used in flavoring and fragrance formulations.
  • Research Tool: Its unique properties make it useful in studies related to molecular interactions and biological activity assessments .

Studies have investigated the interactions of 3-chlorothioanisole with various biological systems. For instance, its antimicrobial properties have been explored through interaction assays with bacterial cultures, demonstrating its potential effectiveness against specific pathogens. Furthermore, theoretical studies have analyzed its molecular interactions at a quantum level, providing insights into its reactivity and stability under different conditions .

Several compounds share structural similarities with 3-chlorothioanisole. Here are some notable examples:

Compound NameStructureUnique Features
2-ChlorothioanisoleC7H7ClSChlorine at position 2; different biological activity
ThioanisoleC7H10SLacks chlorine; primarily used as a flavoring agent
Benzyl ThioetherC8H10SContains a benzyl group; used in organic synthesis

Uniqueness of 3-Chlorothioanisole

What sets 3-chlorothioanisole apart from these similar compounds is its specific chlorination pattern and resulting biological activity profile. The presence of the chlorine atom at the meta position relative to the thioether group significantly influences both its chemical reactivity and biological interactions, making it a valuable compound for further study in medicinal chemistry and agrochemical applications .

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (90.91%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4867-37-2

Wikipedia

3-Chlorothioanisole

Dates

Modify: 2023-08-15

Explore Compound Types